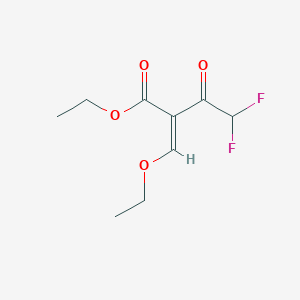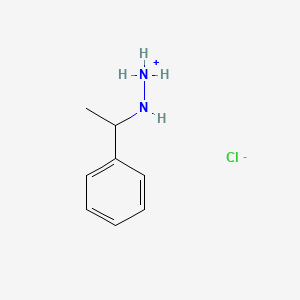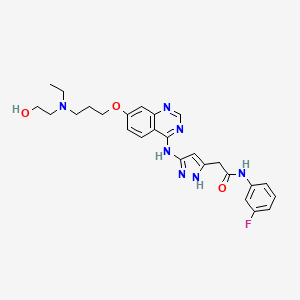
Azd-1152hqpa
Descripción general
Descripción
AZD-1152HQPA, also known as Barasertib-HQPA or AZD2811, is a highly potent and selective inhibitor of Aurora kinase B . It has been shown to inhibit the proliferation of hematopoietic malignant cells, disrupting spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis .
Molecular Structure Analysis
The molecular formula of AZD-1152HQPA is C26H30FN7O3 . The InChI code is InChI=1S/C26H30FN7O3/c1-2-34 (10-11-35)9-4-12-37-21-7-8-22-23 (16-21)28-17-29-26 (22)31-24-14-20 (32-33-24)15-25 (36)30-19-6-3-5-18 (27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3, (H,30,36) (H2,28,29,31,32,33) .
Chemical Reactions Analysis
AZD-1152HQPA is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor and is converted rapidly to the active AZD-1152-HQPA in plasma .
Physical And Chemical Properties Analysis
AZD-1152HQPA is a crystalline solid with a molecular weight of 507.6 . It has a solubility of 1 mg/ml in DMF, 15 mg/ml in DMSO, and 0.33 mg/ml in DMSO:PBS (pH 7.2) (1:2) .
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
AZD1152HQPA is a highly potent and selective inhibitor of Aurora B . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. By inhibiting these kinases, AZD1152HQPA can prevent cell division, reducing cell viability and inducing apoptosis .
Treatment of Acute Myeloid Leukaemia
The prodrug AZD1152, of which AZD1152HQPA is the active metabolite, has shown clinical activity in acute myeloid leukaemia . This suggests that AZD1152HQPA could potentially be used in the treatment of this type of cancer.
Treatment of Diffuse Large B Cell Lymphoma (DLBCL)
In preclinical studies, models of DLBCL showed sensitivity to Aurora B kinase inhibitors . AZD1152HQPA Accurin consistently reduced the growth of DLBCL models , indicating its potential as a therapeutic agent for this type of lymphoma.
Treatment of Small Cell Lung Cancer (SCLC)
Similar to DLBCL, SCLC models also showed sensitivity to Aurora B kinase inhibitors . AZD1152HQPA Accurin was able to reduce the growth of SCLC models , suggesting its potential use in treating SCLC.
Nanoparticle Drug Delivery
AZD1152HQPA has been developed into an Accurin nanoparticle . This nanoparticle formulation allows for sustained release and enhanced tumour accumulation, which could maximize the benefits of the drug .
Overcoming Bone Marrow Toxicity
One of the challenges with Aurora kinase inhibitors is their bone marrow toxicity . However, the AZD1152HQPA Accurin nanoparticle shows increased efficacy without the bone marrow toxicity seen with the prodrug formulation , making it a safer option for cancer treatment.
Mecanismo De Acción
Target of Action
AZD-1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase . Aurora kinases are serine-threonine kinases that participate in several stages of mitosis including chromosomal segregation and cytokinesis . Aurora B kinase is frequently elevated in human cancers, making it an attractive target for therapeutic intervention .
Mode of Action
AZD-1152-HQPA interacts with Aurora B kinase, inhibiting its function . This interaction leads to the prevention of cell division, inducing chromosome misalignment . The inhibition of Aurora B kinase by AZD-1152-HQPA is consistent with the observed reduction in cell viability and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by AZD-1152-HQPA is the Aurora B kinase pathway. Inhibition of this pathway disrupts spindle checkpoint functions and chromosome alignment, resulting in inhibition of cytokinesis followed by apoptosis . This leads to the accumulation of cells with polyploid DNA and reduced viability .
Pharmacokinetics
AZD-1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor (AZD1152-HQPA) and is converted rapidly to the active AZD1152-HQPA in plasma . This rapid conversion suggests that AZD-1152-HQPA has desirable pharmacokinetic properties, characterized by dose-dependent exposure .
Result of Action
The result of AZD-1152-HQPA’s action is a reduction in cell viability and induction of apoptosis . It potently inhibits the growth of human colon, lung, and hematologic tumor xenografts . Detailed pharmacodynamic analysis reveals a temporal sequence of phenotypic events in tumors, transient suppression of histone H3 phosphorylation, followed by accumulation of 4N DNA in cells, and then an increased proportion of polyploid cells .
Action Environment
The action of AZD-1152-HQPA is influenced by the environment in which it is administered. For example, the compound is completely converted to the active moiety, AZD1152-HQPA, in human plasma following parenteral administration in vivo . This suggests that the bioavailability and efficacy of AZD-1152-HQPA may be influenced by factors such as the route of administration and the physiological environment in the body.
Propiedades
IUPAC Name |
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOGCMHVIGURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222584 | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azd-1152hqpa | |
CAS RN |
722544-51-6 | |
| Record name | AZD-2811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFOSBARASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-2-[4-(2-iodoethyl)quinolin-8-yl]ethenyl]aniline](/img/structure/B7881957.png)
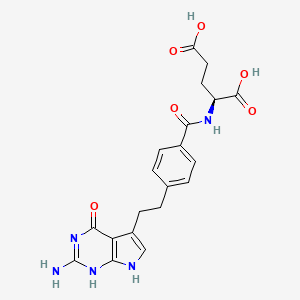
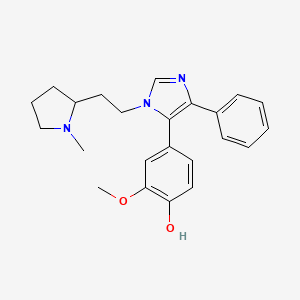
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate](/img/structure/B7881995.png)
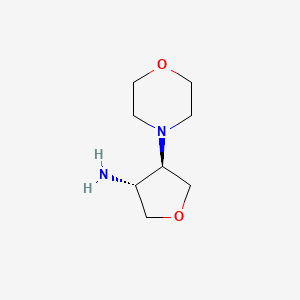
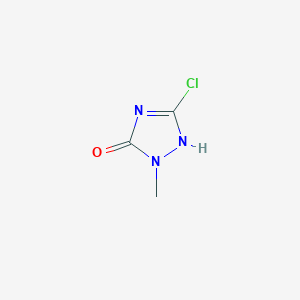
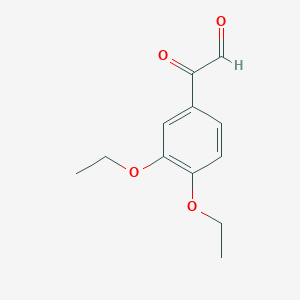
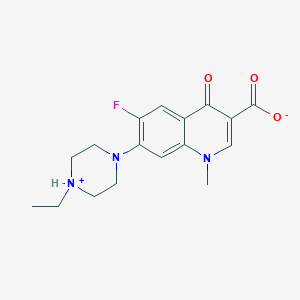
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B7882037.png)
![(1S,4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B7882041.png)

